(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
CAS No.:
Cat. No.: VC15775828
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17ClN2O2 |
|---|---|
| Molecular Weight | 208.68 g/mol |
| IUPAC Name | (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7+;/m1./s1 |
| Standard InChI Key | RPOOMVSVQPMDGI-HHQFNNIRSA-N |
| Isomeric SMILES | C1CC(C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |
| Canonical SMILES | C1CC(C1)CC(C(C(=O)N)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular formula is C₈H₁₇ClN₂O₂, with a molecular weight of 208.68 g/mol . Its stereochemical designation, (2S,3R), reflects the spatial arrangement of substituents around the second and third carbon atoms, which is critical for its biological activity . The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride | |
| Canonical SMILES | C1CC(C1)CC(C(C(=O)N)O)N.Cl | |
| Isomeric SMILES | C1CC(C1)CC@HN.Cl | |
| PubChem CID | 77230520 | |
| Melting Point | Not publicly disclosed | – |
The cyclobutyl group introduces ring strain, influencing conformational flexibility and intermolecular interactions . The hydroxyl and amide groups participate in hydrogen bonding, affecting solubility and target binding.
Synthesis and Manufacturing
Stereoselective Synthesis
The synthesis of (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves multi-step stereoselective reactions to ensure correct configuration. Key steps include:
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Cyclobutane Ring Formation: Achieved via [2+2] photocycloaddition or ring-closing metathesis.
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Amino and Hydroxyl Group Introduction: Enzymatic resolution or asymmetric catalysis ensures the desired (2S,3R) configuration.
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Amidation and Salt Formation: Reaction with ammonium chloride yields the hydrochloride salt.
Challenges: Controlling stereochemistry requires precise reaction conditions, such as low temperatures and chiral catalysts. Side products like the (2R,3R) isomer (CAS 1996616-36-4) are common and must be separated via chromatography .
Industrial Production
Suppliers like Ambeed and CymitQuimica offer the compound for research use, with prices and availability varying by scale . Batch purity typically exceeds 95%, as verified by HPLC .
Pharmaceutical Applications
Role in Antiviral Drug Synthesis
The compound is a key intermediate in synthesizing Boceprevir, a protease inhibitor used to treat hepatitis C virus (HCV) . Its chiral centers align with the enzyme’s active site, enhancing drug efficacy.
Mechanism: Boceprevir mimics the HCV protease’s natural substrate, binding competitively to inhibit viral replication. The cyclobutyl group in the intermediate contributes to binding affinity by occupying a hydrophobic pocket.
Broader Medicinal Chemistry Applications
Beyond antivirals, the compound’s stereochemistry makes it valuable for designing:
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Kinase Inhibitors: Targeting cancer pathways.
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Neurological Agents: Interacting with neurotransmitter receptors .
Research and Development Trends
Structural Modifications
Recent studies explore substituting the cyclobutyl group with larger rings (e.g., cyclohexyl) to modulate bioavailability. Modifying the amide to a urea group has also shown promise in enhancing metabolic stability .
Analytical Challenges
Quantifying trace impurities, such as the (2R,3R) isomer, remains challenging. Advanced techniques like supercritical fluid chromatography (SFC) are being adopted for higher resolution .
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